molecular formula C13H20N4 B1492114 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2097968-68-6

4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1492114
CAS No.: 2097968-68-6
M. Wt: 232.32 g/mol
InChI Key: FAKGWCCYNCUJPA-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a butenyl group at position 4, a methyl group at position 2, and a piperazine ring at position 6. Pyrimidine-based compounds are widely explored in drug design due to their ability to mimic nucleobases and interact with biological targets.

Properties

IUPAC Name

4-but-3-enyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h3,10,14H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGWCCYNCUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the butenyl and piperazine groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could yield fully saturated pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a but-3-en-1-yl group and a piperazine moiety. Its chemical structure is crucial for its biological activity, influencing its interaction with biological targets.

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine exhibit significant anticancer properties. The piperazine ring is known to enhance the compound's ability to bind to certain receptors associated with cancer proliferation.

Case Study:
A study on related pyrimidine derivatives demonstrated that modifications at the piperazine position could lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were noted to be significantly lower than those of standard chemotherapeutic agents, indicating a potential for therapeutic use in oncology .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidineP. aeruginosa8 µg/mL

Neuropharmacological Applications

3. CNS Activity
The piperazine component is often associated with neuroactive properties, making this compound a candidate for research into treatments for neurological disorders such as anxiety and depression.

Case Study:
In preclinical trials, derivatives of this compound were evaluated for their anxiolytic effects in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to controls, suggesting potential applications in treating anxiety disorders .

Synthetic Pathways

The synthesis of 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can be achieved through various methods, including:

  • Condensation Reactions: Combining appropriate pyrimidine precursors with piperazine derivatives.
  • Alkylation: Introducing the butenyl group via alkylation techniques.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from peer-reviewed studies and patents:

Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics References
Target Compound 4-but-3-en-1-yl, 2-methyl, 6-piperazin-1-yl C₁₃H₁₉N₅ 245.33* Unsaturated butenyl group; piperazine enhances solubility
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2-tert-butyl, 6-trifluoromethyl, 4-piperazin-1-yl C₁₃H₂₀F₃N₅ 303.33 Electron-withdrawing CF₃ group; Abbott compound (dopamine receptor studies)
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 4-butylamino, 6-piperazin-1-yl C₁₂H₂₁N₆ 245.34 Flexible alkyl chain; versatile in pharmaceutical applications
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine 4-pyrazolyl, 6-piperazin-1-yl C₁₂H₁₆N₆ 244.30 Pyrazole heterocycle; CAS 1706454-54-7
7-(Piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Benzodioxol or methyl groups at position 2; piperazine variants at position 7 Varies 350–400 Patent compounds with diverse substituents; potential kinase inhibitors
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidin-1-yl C₁₀H₁₆N₄ 192.26 Piperidine (vs. piperazine) reduces hydrogen bonding; crystal structure studied

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The trifluoromethyl group in Abbott’s compound (C₁₃H₂₀F₃N₅) enhances metabolic stability and lipophilicity compared to the target compound’s butenyl group, which may improve blood-brain barrier penetration .
  • Piperazine vs. Piperidine : Piperidine-containing derivatives (e.g., C₁₀H₁₆N₄) lack the secondary amine of piperazine, reducing hydrogen-bonding capacity and solubility, as evidenced by crystallographic studies .
Therapeutic Potential
  • Piperazine-pyrimidine hybrids are frequently explored as kinase inhibitors or GPCR ligands. For instance, the N-butyl derivative (C₁₂H₂₁N₆) is noted for its versatility in targeting neurotransmitter receptors .
  • Thieno-pyrimidine derivatives () demonstrate that fused ring systems can enhance binding affinity to enzymes like kinases, though their synthetic complexity may limit scalability .

Biological Activity

4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews various studies that highlight its biological efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a butenyl group and a piperazine moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. The following sections detail specific findings related to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine.

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, a recent study assessed the cytotoxic effects of various pyrimidine compounds against different cancer cell lines using the MTT assay. The results indicated that compounds structurally related to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine could have IC50 values comparable to established chemotherapeutics like etoposide, suggesting potential for further development as anticancer agents .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)
EtoposideMCF-72.19
Compound AA5490.03
Compound BColo-2050.01
4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidineTBD

Neuroprotective Effects

The neuroprotective potential of pyrimidine derivatives has also been explored, particularly in the context of Alzheimer's disease. Compounds similar to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline. For example, one study reported that derivatives exhibited IC50 values significantly lower than standard drugs like Donepezil .

Table 2: AChE Inhibition by Pyrimidine Derivatives

CompoundIC50 (µM)Reference DrugIC50 (µM)
Compound C20.15Donepezil4.82
Compound DTBDTBDTBD

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Anticancer Study : A research team evaluated a series of pyrimidines against various cancer cell lines, noting that modifications to the piperazine group enhanced cytotoxicity significantly .
  • Neuroprotective Study : Another investigation into pyrazolo-pyrimidines indicated substantial inhibition of AChE activity, suggesting potential for treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.